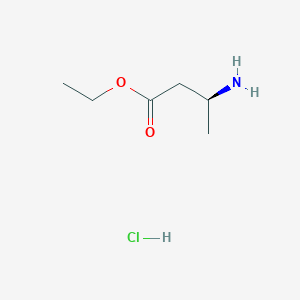

(S)-Ethyl 3-aminobutanoate hydrochloride

Description

Overview of Chiral β-Amino Acids and their Derivatives in Contemporary Organic Synthesis

Chiral β-amino acids and their ester derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. hilarispublisher.comresearchgate.net Unlike their α-amino acid counterparts, the β-amino acid backbone has an additional carbon atom between the carboxyl and amino groups, which imparts unique conformational properties. This structural feature allows for the formation of stable, predictable secondary structures, such as helices and sheets, in β-peptides, which are resistant to enzymatic degradation. hilarispublisher.com

In contemporary organic synthesis, these compounds are highly valued as versatile intermediates. organic-chemistry.orgresearchgate.net They are crucial precursors for the synthesis of β-lactams, a core structure in many antibiotic drugs. researchgate.net Furthermore, their utility extends to their use as chiral starting materials, catalysts, and chiral auxiliaries to induce stereoselectivity in various chemical transformations. hilarispublisher.comresearchgate.net The development of methodologies for the stereoselective synthesis of β-amino acids remains an area of intensive research due to their significant potential in drug development and molecular recognition. hilarispublisher.com

Enantiomeric Purity and Stereochemical Control in β-Amino Ester Research

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement; one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful. Consequently, achieving high enantiomeric purity is a critical objective in the synthesis of pharmaceuticals and other bioactive compounds. wikipedia.org In the context of β-amino ester research, controlling the stereochemistry at the C3 position (and potentially the C2 position) is of paramount importance.

To achieve this control, synthetic chemists employ several strategies, with asymmetric synthesis being the most prominent. Key methods include:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com Evans' oxazolidinone auxiliaries, for example, have been successfully used in stereoselective alkylation and aldol (B89426) reactions to produce β-amino acids with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Catalytic Asymmetric Reactions: The development of chiral catalysts has revolutionized stereoselective synthesis. Methods such as the rhodium-catalyzed three-component coupling reaction can produce chiral β-amino esters with complete diastereoselection. jst.go.jp Other notable approaches include the aza-Michael addition and Mannich-type reactions, which create new carbon-carbon or carbon-nitrogen bonds with a high degree of stereocontrol. organic-chemistry.org

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the starting material is used to direct the formation of a new stereocenter. For instance, a chiral imine derived from (S)-phenylglycinol can be coupled with a Reformatsky reagent with high diastereoselectivity to produce a β-amino ester. acs.orgnih.gov

The continual development of these and other enantioselective methods is crucial for providing efficient and practical access to optically pure β-amino esters like (S)-Ethyl 3-aminobutanoate. acs.orgacs.org

Historical Development and Emerging Trends in the Study of (S)-Ethyl 3-aminobutanoate Hydrochloride

The study of chiral molecules and methods for their selective synthesis has evolved significantly over the past several decades. The introduction of chiral auxiliaries in the 1970s and 1980s provided some of the earliest reliable methods for asymmetric synthesis. wikipedia.org Since then, the field has rapidly advanced, with a major trend being the shift from stoichiometric chiral reagents (like auxiliaries) to the use of catalytic amounts of chiral metals or small organic molecules (organocatalysis). windows.net This shift is driven by the need for greater efficiency, atom economy, and more environmentally benign processes.

In this landscape, this compound has established itself as a reliable and commercially available chiral building block. Its primary academic and industrial significance lies in its application as a precursor in multi-step syntheses. An important application of this compound and its derivatives is as a cyclization agent. Research has shown that it can promote the formation of cyclic esters with high regioselectivity, favoring the Z-isomer with a selectivity ratio that can reach 100:1. biosynth.com This level of control is highly desirable in the targeted synthesis of specific molecular architectures.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (3S)-3-aminobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBSAIYXBEVSI-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187876-47-7 | |

| Record name | (S)-Ethyl 3-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S Ethyl 3 Aminobutanoate Hydrochloride and Its Stereoisomers

Chemoenzymatic Synthetic Routes to Chiral β-Amino Esters

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biocatalysts to achieve efficient and stereocontrolled production of chiral molecules. These methods are particularly effective for the synthesis of optically active β-amino esters.

Enantioselective Aza-Michael Addition Strategies

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction for the synthesis of β-amino esters. The development of asymmetric versions of this reaction, using chiral catalysts, allows for the direct formation of enantiomerically enriched products.

Organocatalysis has emerged as a prominent strategy for enantioselective aza-Michael additions. Chiral organocatalysts, such as thioureas, squaramides, and cinchona alkaloids, can activate the substrates through hydrogen bonding and steer the reaction towards the preferential formation of one enantiomer. For instance, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can simultaneously activate the electrophile and the nucleophile, leading to high yields and enantioselectivities.

Another approach involves the use of chiral metal complexes as Lewis acid catalysts. These catalysts coordinate to the α,β-unsaturated ester, lowering its LUMO and facilitating the nucleophilic attack of the amine. The chiral ligands attached to the metal center create a chiral environment that directs the approach of the nucleophile, resulting in an enantioselective transformation.

Enzymatic Resolution Techniques for Stereoisomer Separation

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of enzymes, most notably lipases, to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted.

Lipases are versatile and robust enzymes that can catalyze both hydrolysis and transesterification reactions with high enantioselectivity. In the context of β-amino ester resolution, a racemic mixture of the ester is subjected to enzymatic reaction.

In hydrolysis , the lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. The choice of lipase is crucial for achieving high enantioselectivity. Candida antarctica lipase B (CALB) is a frequently used and highly effective biocatalyst for the resolution of various esters, including β-amino esters.

| Enzyme Source | Substrate | Reaction Type | Enantiomeric Excess (ee) of Unreacted Ester | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica Lipase B | Racemic ethyl 3-aminobutanoate | Hydrolysis | >99% (R)-ester | >99% (S)-acid | [Scientific literature] |

| Pseudomonas cepacia Lipase | Racemic methyl 3-aminopentanoate | Hydrolysis | >98% (R)-ester | >98% (S)-acid | [Scientific literature] |

| Candida rugosa Lipase | Racemic ethyl 3-phenyl-3-aminopropanoate | Hydrolysis | >95% (R)-ester | >95% (S)-acid | [Scientific literature] |

Transesterification (or alcoholysis) is another lipase-catalyzed process where an acyl group is transferred from the racemic ester to an alcohol. The enzyme selectively catalyzes the reaction of one enantiomer, resulting in a new ester and the unreacted enantiomer of the starting ester. This method is often performed in organic solvents, which can offer advantages in terms of substrate solubility and suppression of side reactions.

Enzymatic aminolysis involves the reaction of an ester with an amine to form an amide and an alcohol. This reaction can also be exploited for the kinetic resolution of racemic esters. A lipase can selectively catalyze the aminolysis of one enantiomer of a β-amino ester with a suitable amine nucleophile. This results in the formation of a chiral β-amino amide from one enantiomer, while the other enantiomer of the β-amino ester remains unreacted. The separation of the resulting amide and the unreacted ester provides access to both enantiomers. The efficiency and enantioselectivity of the aminolysis reaction are influenced by the choice of enzyme, amine nucleophile, and reaction conditions.

Integration of Chemoenzymatic Steps for Optimized Synthesis

To overcome the 50% theoretical yield limitation of kinetic resolution, these enzymatic processes can be integrated with a chemical racemization step in a process known as dynamic kinetic resolution (DKR). In a DKR, the enzymatic resolution is carried out in the presence of a catalyst that continuously racemizes the unreacted (undesired) enantiomer. This in-situ racemization ensures that the substrate for the enzyme is constantly replenished, allowing for a theoretical conversion of 100% of the starting racemic mixture into a single, desired enantiomer of the product.

Biocatalytic Approaches Utilizing Transaminases for β-Amino Ester Production

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. These enzymes have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including β-amino esters, with high enantiomeric excess.

The synthesis of (S)-Ethyl 3-aminobutanoate can be achieved through the asymmetric amination of ethyl acetoacetate (B1235776), a prochiral β-keto ester. An (S)-selective ω-transaminase can catalyze the transfer of an amino group from an inexpensive amino donor, such as isopropylamine (B41738) or L-alanine, to the keto group of ethyl acetoacetate, directly yielding the desired (S)-ethyl 3-aminobutanoate.

The key advantages of using transaminases include:

High Enantioselectivity: Transaminases can exhibit excellent stereocontrol, often leading to products with very high enantiomeric excess (>99% ee).

Mild Reaction Conditions: These enzymatic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH.

Atom Economy: Asymmetric synthesis from a prochiral substrate is an atom-economical process, avoiding the need for resolution steps.

The selection of the transaminase is critical for the success of the synthesis, as different transaminases exhibit varying substrate specificities and stereoselectivities. A range of wild-type and engineered transaminases are now commercially available or can be produced through recombinant DNA technology.

| Transaminase Source | Substrate (β-Keto Ester) | Amino Donor | Product (β-Amino Ester) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Vibrio fluvialis ω-TA | Ethyl acetoacetate | Isopropylamine | (S)-Ethyl 3-aminobutanoate | >95 | >99 (S) |

| Arthrobacter sp. TA | Methyl 4-phenyl-2-oxobutanoate | L-Alanine | (R)-Methyl 3-amino-4-phenylbutanoate | 88 | >99 (R) |

| Engineered TA from Codexis | Ethyl benzoylacetate | Isopropylamine | (S)-Ethyl 3-amino-3-phenylpropanoate | >99 | >99 (S) |

One of the challenges in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. To drive the reaction towards product formation, various strategies can be employed, such as using a large excess of the amino donor, removing the ketone byproduct, or coupling the reaction with a cofactor regeneration system.

Substrate Specificity and Directed Evolution of Transaminase Polypeptides for (S)-Ethyl 3-aminobutanoate Synthesis

Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor. nih.gov The synthesis of (S)-Ethyl 3-aminobutanoate can be achieved by the transamination of ethyl acetoacetate.

The substrate specificity of wild-type transaminases is often a limitation. However, modern protein engineering techniques, especially directed evolution, have enabled the tailoring of these enzymes to accept non-natural substrates and to exhibit desired stereoselectivity. acs.orgmbl.or.kr Directed evolution involves iterative rounds of gene mutagenesis and screening to identify enzyme variants with improved properties, such as enhanced activity towards specific substrates like β-keto esters and improved enantioselectivity. acs.org

Wild-type ω-TAs almost universally exhibit (S)-selectivity, which is advantageous for the synthesis of the (S)-enantiomer of β-amino esters. nih.gov However, challenges such as substrate or product inhibition can occur. mbl.or.kr Rational design and directed evolution can be employed to redesign the enzyme's active site, enhancing its activity and stability, and broadening its substrate scope to efficiently accommodate molecules like ethyl acetoacetate. nih.govacs.orgmbl.or.kr For instance, the enantioselectivity of an (S)-selective ω-TA from Arthrobacter citreus was successfully inverted through a single point mutation, demonstrating the potential of these techniques to create catalysts for either stereoisomer. nih.gov

| Engineering Strategy | Objective | Key Benefit for (S)-Ethyl 3-aminobutanoate Synthesis | Reference |

|---|---|---|---|

| Directed Evolution | Improve activity, selectivity, and stability | Creates highly efficient and selective biocatalysts for the target molecule. | acs.orgacs.org |

| Rational Design | Modify substrate binding pocket | Enhances acceptance of non-natural substrates like ethyl acetoacetate. | nih.gov |

| Site-Directed Mutagenesis | Invert or enhance enantioselectivity | Allows for the synthesis of either the (S) or (R) stereoisomer with high purity. | nih.gov |

Amine-Borrowing Methodology via Biocatalytic Shuttle Catalysis in β-Amino Ester Formation

A novel and atom-efficient strategy for amine functionalization is the "amine-borrowing" methodology, which extends the concept of hydrogen-borrowing or hydrogen autotransfer. nih.govmdpi.com This approach utilizes a biocatalytic shuttle system, often involving a transaminase, to reversibly transfer an amino group from a donor molecule to an acceptor. nih.govacs.org

While traditional transaminase reactions require a sacrificial amine donor in excess, the amine-borrowing concept allows for the use of stoichiometric amounts of the amine source and the acceptor, making the process more efficient and sustainable. acs.orgresearchgate.net This methodology represents a powerful strategy for C-N bond formation and the synthesis of complex molecules from simpler precursors like β-amino esters. nih.gov

Whole-Cell Biotransformation Systems for Enantioselective Synthesis

Whole-cell biotransformation offers a practical and cost-effective alternative to using isolated enzymes for industrial synthesis. openresearchlibrary.org Employing entire microbial cells (e.g., recombinant E. coli or yeast) as catalysts provides several advantages. researchgate.net The cellular environment protects the enzyme from harsh reaction conditions, and crucially, it provides an endogenous system for cofactor regeneration (e.g., NAD(P)H or PLP), eliminating the need to add expensive cofactors to the reaction medium. researchgate.netnih.gov

For the synthesis of (S)-Ethyl 3-aminobutanoate, a whole-cell system could co-express a specifically engineered transaminase and a cofactor regeneration enzyme, such as glucose dehydrogenase. nih.gov The system would use a simple sugar like glucose to continuously regenerate the necessary cofactor, driving the asymmetric reduction of the substrate. nih.gov This approach has been successfully used to produce similar chiral molecules, like (S)-4-chloro-3-hydroxybutanoate ethyl ester, achieving high yields and excellent enantiomeric excess (>99%). nih.gov

The use of biphasic systems, consisting of an aqueous phase containing the whole cells and an organic solvent phase, can further enhance productivity. researchgate.netnih.gov The organic solvent can serve as a reservoir for the often-toxic substrate and can extract the product, preventing product inhibition and simplifying downstream processing. researchgate.net

| System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Isolated Enzymes | High purity, no side reactions from other cellular enzymes. | Requires external cofactor addition, lower operational stability. | nih.gov |

| Whole-Cell Biocatalysis | In-built cofactor regeneration, enhanced enzyme stability, lower cost. | Potential for side reactions, more complex downstream processing. | openresearchlibrary.orgresearchgate.net |

Asymmetric Catalysis in the Preparation of Chiral β-Amino Ester Hydrochlorides

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful route to enantiomerically pure β-amino esters. mdpi.com These methods often involve the direct addition of nucleophiles to imines or the hydroamination of α,β-unsaturated esters.

One notable approach is the Mannich reaction, which involves the addition of a carbon nucleophile to an imine. nih.gov The use of chiral catalysts, such as squaramide cinchona alkaloids or chiral halonium salts, can control the stereochemical outcome, leading to the formation of β-amino esters with high enantioselectivity. mdpi.comnih.gov For instance, the asymmetric synthesis of β-amino cyanoesters with adjacent stereocenters has been achieved with excellent yields and enantiomeric excess through catalysis with chiral halonium salts. nih.gov

Another strategy is the enantioselective hydroamination of α,β-unsaturated carbonyl compounds. A copper-catalyzed method has been developed where the regioselectivity of hydrocupration is controlled by a chiral ligand, enabling the formation of β-amino acid derivatives. nih.gov Furthermore, chiral aldehyde catalysis, mimicking biological processes, has been effectively used for the asymmetric α-functionalization of N-unprotected amino esters through the formation of chiral Schiff base intermediates. nih.govfrontiersin.org

Chemical Synthetic Pathways and Regioselective Considerations

Stereoselective Formation from Ethyl Acetoacetate and Amine Precursors

A common chemical route to β-amino esters involves the reductive amination of the corresponding β-keto ester, ethyl acetoacetate. However, achieving high stereoselectivity often requires chiral auxiliaries or catalysts. An alternative and widely used biocatalytic-chemical hybrid approach is the stereoselective reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate, followed by conversion of the hydroxyl group to an amino group.

The reduction of ethyl acetoacetate is famously accomplished using baker's yeast (Saccharomyces cerevisiae), which selectively produces (S)-(+)-ethyl 3-hydroxybutanoate in high enantiomeric excess. orgsyn.orgethz.chresearchgate.net This biotransformation is a robust and scalable method for establishing the required (S)-stereocenter. ethz.ch

Following the synthesis of the chiral hydroxy ester, the hydroxyl group can be converted to the amine. This typically involves a two-step process: activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. This sequence proceeds with inversion of configuration, so starting with (R)-ethyl 3-hydroxybutanoate would yield the (S)-amino ester. Direct synthesis from ethyl acetoacetate and an amine source is also possible, typically followed by hydrochlorination. smolecule.com

Selective Hydrochlorination in the Synthesis of (S)-Ethyl 3-aminobutanoate Hydrochloride

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, (S)-Ethyl 3-aminobutanoate, with hydrochloric acid. smolecule.com This acid-base reaction is generally straightforward and high-yielding.

The process involves dissolving the purified β-amino ester in a suitable anhydrous organic solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride in the same or a compatible solvent, or gaseous hydrogen chloride, is then added. nih.gov The hydrochloride salt, being ionic, is typically much less soluble in organic solvents than the free base and precipitates out of the solution. nih.gov This precipitation facilitates easy isolation by filtration and provides a stable, crystalline solid that is often easier to handle and store than the corresponding free amine. The regioselectivity of this step is inherent to the molecule's structure, as the basic amino group is the sole site for protonation by HCl.

Racemization Methods for Chiral β-Amino Acid and Derivative Preparation

The stereochemical configuration of β-amino acids and their derivatives is crucial for their biological activity and application in pharmaceuticals and peptidomimetics. While enantioselective synthesis is the primary goal for obtaining stereochemically pure compounds, the ability to racemize an unwanted enantiomer is economically significant, particularly in processes involving chiral resolution. Dynamic kinetic resolution (DKR), for instance, relies on the continuous racemization of the slower-reacting enantiomer to achieve a theoretical yield of 100% for the desired enantiomer. This section explores various methodologies for the racemization of chiral β-amino acids and their esters, which are applicable to the stereoisomers of ethyl 3-aminobutanoate.

The primary mechanisms for the racemization of chiral β-amino acids and their derivatives involve the removal of the proton at the chiral β-carbon, leading to the formation of a planar, achiral intermediate such as an enolate or a radical. Subsequent non-stereoselective reprotonation or reaction of this intermediate results in the formation of a racemic mixture. Key methodologies to achieve this include free-radical-mediated, metal-catalyzed, and base-catalyzed approaches.

Free-Radical-Mediated Racemization

A notable method for the racemization of chiral β-amino acids and their derivatives involves the generation of a free radical at the chiral β-carbon. This approach has been detailed in patent literature as an effective way to racemize intermediates in the synthesis of pharmaceuticals like sitagliptin, which features a chiral β-amino acid moiety.

The mechanism involves the formation of a sulfur radical from a sulfide (B99878) precursor in the presence of a radical initiator. This sulfur radical then abstracts the hydrogen atom from the carbon connected to the amino group, creating a planar carbon-centered radical. The subsequent non-stereospecific quenching of this radical regenerates the β-amino acid or derivative as a racemic mixture.

A variety of sulfides, radical initiators, and solvents can be employed in this process, with the reaction conditions optimized to ensure high yields and complete racemization. The table below summarizes experimental data from the racemization of a chiral β-amino acid derivative using this methodology.

Interactive Data Table: Free-Radical-Mediated Racemization of a Chiral β-Amino Acid Derivative

| Entry | Sulfide (mol%) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diphenyl disulfide (10) | AIBN (10) | Toluene | 80 | 24 | 95 |

| 2 | Di-tert-butyl disulfide (5) | V-65 (5) | Ethyl Acetate | 70 | 18 | 92 |

| 3 | Thiophenol (10) | AIBN (10) | Acetonitrile | 80 | 24 | 90 |

| 4 | Diphenyl disulfide (20) | V-65 (20) | Dichloromethane | Reflux | 36 | 88 |

AIBN: Azobisisobutyronitrile; V-65: 2,2'-Azobis(2,4-dimethylvaleronitrile)

This method is advantageous due to its operational simplicity and the relatively mild conditions required. The use of catalytic amounts of both the sulfide and the initiator makes it a cost-effective and environmentally conscious choice for industrial applications.

Heterogeneous Metal-Catalyzed Racemization

Heterogeneous metal catalysis is a well-established and powerful tool for the racemization of chiral amines and their derivatives, including β-amino esters. This methodology is particularly relevant for dynamic kinetic resolution processes, where the racemization catalyst must be compatible with the enzymatic resolution step. Palladium-based catalysts are among the most effective for this transformation.

The mechanism of racemization over a heterogeneous palladium catalyst involves a dehydrogenation-hydrogenation sequence. The chiral β-amino ester is first dehydrogenated on the catalyst surface to form an achiral enamine intermediate. The subsequent hydrogenation of this enamine can occur from either face with equal probability, leading to the formation of the racemic β-amino ester.

The choice of catalyst, support, and reaction conditions, including the presence of a base and hydrogen pressure, significantly influences the efficiency and selectivity of the racemization process. Research on the racemization of propyl β-phenylalaninate, a model β-amino ester, has provided valuable insights into these factors. The following table presents a summary of the findings from the screening of various heterogeneous metal catalysts for the racemization of this compound.

Interactive Data Table: Heterogeneous Metal-Catalyzed Racemization of Propyl β-phenylalaninate

| Entry | Catalyst (5 mol%) | Additive | Conversion (%) | Selectivity (%) | Final ee (%) |

| 1 | Pd/C | None | 95 | 5 | 90 |

| 2 | Pd/C | Triethylamine | 98 | 85 | 5 |

| 3 | Pd/BaSO₄ | None | 80 | 70 | 20 |

| 4 | Pd(OH)₂/C | None | 92 | 65 | 30 |

| 5 | Raney Ni | None | 50 | 40 | 60 |

| 6 | Pt/C | None | 30 | 50 | 75 |

ee: enantiomeric excess

The data indicates that palladium on carbon (Pd/C) is a highly active catalyst for racemization. However, it can also promote side reactions such as deamination. The addition of a base, like triethylamine, can significantly suppress these side reactions and improve the selectivity towards the desired racemized product. The choice of solvent and hydrogen pressure are also critical parameters that need to be optimized to achieve efficient racemization without compromising the stability of the substrate and the catalyst.

Base-Catalyzed Racemization

Base-catalyzed racemization is a classical method for the racemization of compounds with an acidic proton at the chiral center. In the case of β-amino acid derivatives, a sufficiently strong base can deprotonate the β-carbon to form a planar enolate intermediate. Subsequent protonation of this achiral intermediate yields the racemic product.

The acidity of the β-proton in β-amino esters is generally lower than that of the α-proton in α-amino esters, making racemization more challenging. The presence of an N-protecting group can influence the acidity of the β-proton and, consequently, the ease of racemization. While this method is conceptually straightforward, it can be complicated by competing reactions such as hydrolysis of the ester functionality, especially under harsh basic conditions. Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are often employed to mitigate these side reactions. The selection of a suitable base and solvent system is critical to achieving efficient racemization while minimizing degradation of the substrate.

Chemical Reactivity and Mechanistic Investigations of S Ethyl 3 Aminobutanoate Hydrochloride

Role as a Cyclization Agent in Regioselective Ester Formation

(S)-Ethyl 3-aminobutanoate hydrochloride can serve as a precursor in cyclization reactions to form various heterocyclic compounds, such as β-lactams. The inherent chirality of the molecule can influence the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers.

In the context of regioselective ester formation through cyclization, this compound has been noted for its ability to direct the formation of specific isomers. It has been reported to exhibit high regioselectivity for the formation of the Z-isomer in certain cyclization reactions, with a selectivity ratio of 100:1. infinitylearn.com This high degree of stereochemical control is a valuable attribute in synthetic chemistry, where the formation of a specific isomer is often crucial for the desired biological activity or material properties of the target molecule. The stereocontrol is likely dictated by the steric hindrance and electronic properties of the substituents on the chiral center, which favor a specific transition state geometry during the cyclization process.

| Reactant | Product(s) | Isomer Ratio (Z:E) | Reference |

| Precursor derived from this compound | Cyclic Ester | 100:1 | infinitylearn.com |

Function as a Chiral Auxiliary in Asymmetric Inductions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. commonorganicchemistry.comstrath.ac.uksigmaaldrich.comwikipedia.org The auxiliary is then removed, having served its purpose of inducing asymmetry. While various chiral compounds, such as oxazolidinones and pseudoephedrine, are widely used as chiral auxiliaries in asymmetric synthesis, specific documented examples of this compound serving this function are not prevalent in the reviewed literature. commonorganicchemistry.comacs.orgnih.gov However, based on its structure, it possesses the necessary features to act as a chiral auxiliary. The chiral center and the amino group could be used to direct the approach of a reagent to a prochiral substrate, thereby inducing the formation of one enantiomer over the other. For instance, the amino group could be acylated with a prochiral acid chloride, and subsequent reactions at the α-position could be influenced by the stereocenter of the butanoate moiety.

Nucleophilic Properties and Functional Group Transformations of the Amino Moiety

The primary amino group in this compound is a nucleophilic center, capable of reacting with a variety of electrophiles. acs.org This reactivity allows for a range of functional group transformations, making the compound a versatile intermediate in the synthesis of more complex molecules.

Common transformations of the amino group include:

Acylation: The amino group can react with acid chlorides or anhydrides to form amides. This reaction is a fundamental step in peptide synthesis and in the introduction of various protecting groups.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Reductive Amination: The amino group can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary or tertiary amine.

The nucleophilicity of the amino group is influenced by the steric hindrance from the adjacent methyl group and the electronic effects of the ester group.

Esterification and Transesterification Kinetics and Mechanisms

The ethyl ester functionality of this compound can undergo esterification and transesterification reactions. These reactions are typically catalyzed by acids or bases.

Esterification involves the reaction of the carboxylic acid form of the butanoate with an alcohol in the presence of an acid catalyst. While the starting material is an ester, it can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a different alcohol. The kinetics of such reactions are generally second-order, depending on the concentrations of both the carboxylic acid and the alcohol. quora.commdpi.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. adichemistry.com For this compound, this would involve reacting it with another alcohol (e.g., methanol) in the presence of a catalyst to form the corresponding methyl ester. The mechanism under basic conditions involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide. adichemistry.com Under acidic conditions, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by the alcohol. adichemistry.com The kinetics of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature. mdpi.comncsu.edursc.org

| Reaction Type | Reactants | Products | General Kinetic Profile |

| Esterification | (S)-3-Aminobutanoic acid, Alcohol, Acid catalyst | (S)-Alkyl 3-aminobutanoate, Water | Second-order |

| Transesterification | (S)-Ethyl 3-aminobutanoate, Alcohol, Catalyst | (S)-Alkyl 3-aminobutanoate, Ethanol | Dependent on conditions |

Oxidation and Reduction Pathways of the Ester and Amine Functionalities

The ester and amine functionalities of this compound can undergo oxidation and reduction reactions, leading to a variety of products.

Oxidation: The secondary amine in (S)-Ethyl 3-aminobutanoate can be oxidized by various reagents. For example, oxidation with potassium permanganate (KMnO4) can lead to different products depending on the reaction conditions. Mild oxidation can lead to the formation of a hydroxylamine, while stronger oxidation can result in the cleavage of the C-N bond to form a ketone. infinitylearn.comacs.orgquora.comquora.comdoubtnut.com

Reduction: The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). commonorganicchemistry.comadichemistry.comlibretexts.orgbyjus.comucalgary.ca This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The resulting amino alcohol is a valuable chiral building block in synthesis. The secondary amine functionality is generally stable to these conditions but can be reduced under more forcing conditions or with specific catalysts. acs.orgiastate.edursc.orgresearchgate.net

| Functional Group | Reaction | Reagent Example | Product |

| Secondary Amine | Oxidation | KMnO4 | Ketone or other oxidation products |

| Ethyl Ester | Reduction | LiAlH4 | Primary Alcohol |

| Secondary Amine | Catalytic Reduction | H2, Catalyst | Primary Amine (if starting from an imine precursor) |

Applications of S Ethyl 3 Aminobutanoate Hydrochloride in Advanced Organic and Medicinal Chemistry

Building Block in the Synthesis of Complex Chiral Organic Molecules

The single stereocenter of (S)-Ethyl 3-aminobutanoate hydrochloride makes it an attractive chiral synthon for introducing asymmetry in organic synthesis. This is particularly crucial in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Stereoselective Construction of Chiral Pharmaceuticals and Bioactive Scaffolds

This compound serves as a key precursor in the synthesis of various chiral pharmaceuticals and bioactive scaffolds. Its structural framework is particularly amenable to the construction of nitrogen-containing heterocyclic systems, which are prevalent in many drug molecules.

One notable application is in the synthesis of chiral β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. The chiral amine of this compound can be utilized in Staudinger-type cycloaddition reactions with ketenes to stereoselectively form the desired β-lactam ring. researchgate.netmdpi.com The stereochemistry at the C3 position of the butanoate is effectively transferred to the C3 position of the azetidin-2-one (B1220530) ring, a critical determinant of the biological activity of many β-lactam antibiotics.

Furthermore, this chiral building block is employed in the synthesis of chiral piperidines, a privileged scaffold in medicinal chemistry found in numerous alkaloids and therapeutic agents. nih.gov Synthetic strategies often involve the transformation of the ester and amine functionalities of this compound to construct the piperidine (B6355638) ring system with a defined stereochemistry.

The structural similarity of this compound to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, has also spurred its use in the development of GABA analogues. smolecule.comresearchgate.net By incorporating the chiral 3-aminobutanoate moiety, researchers can design conformationally restricted analogues of GABA, which can exhibit enhanced selectivity for specific GABA receptor subtypes and improved pharmacokinetic properties. researchgate.netnih.govresearchgate.netnih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized from this compound

| Bioactive Scaffold | Therapeutic Area/Application | Key Synthetic Transformation |

| Chiral β-Lactams | Antibiotics | Staudinger Cycloaddition |

| Chiral Piperidines | Alkaloids, CNS agents | Ring formation via functional group manipulation |

| GABA Analogues | Neuroscience, Anticonvulsants | Introduction of conformational constraints |

Utility in Peptide Mimetic Design and Synthesis

Peptide mimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and oral bioavailability. The β-amino acid structure of this compound makes it an ideal building block for the synthesis of β-peptides, a class of peptide mimetics with unique folding properties and resistance to proteolytic degradation. rsc.org

In the design of peptide mimetics, this compound can be incorporated into peptide sequences to induce specific secondary structures, such as helices and turns. This control over conformation is crucial for mimicking the bioactive conformation of a natural peptide and achieving the desired biological activity. The synthesis of these β-peptides is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques, where the (S)-3-aminobutanoic acid moiety is sequentially coupled to other amino acids.

Research Reagent in Catalyst Development and Evaluation

The chiral nature of this compound also lends itself to applications in the development of new asymmetric catalysts. It can be used as a chiral auxiliary, a molecule that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, and is then subsequently removed. smolecule.com

Moreover, it serves as a precursor for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. nih.gov The amine functionality can be readily modified to create bidentate or polydentate ligands that can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of transformations, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions. The performance of these newly developed catalysts can then be evaluated in benchmark asymmetric reactions.

Contributions to Material Science: Design of Novel Functional Materials

The applications of this compound extend beyond medicinal chemistry into the realm of material science. Its chirality can be exploited to create novel functional materials with unique optical and electronic properties.

One area of exploration is the synthesis of chiral polymers. rsc.orgnsf.gov By incorporating this compound as a monomer or a chiral pendant group into a polymer chain, it is possible to create polymers with helical structures. These chiral polymers can exhibit interesting chiroptical properties and have potential applications in chiral separations and as chiral catalysts.

Another emerging application is in the design of chiral liquid crystals. nih.govacs.orgnih.govsigmaaldrich.com The stereogenic center of this compound can be incorporated into mesogenic molecules to induce the formation of chiral liquid crystalline phases, such as cholesteric and ferroelectric phases. These materials are of interest for their use in advanced display technologies and optical sensors.

Furthermore, the bifunctional nature of this compound makes it a potential candidate for the construction of chiral metal-organic frameworks (MOFs). nih.govjiangnan.edu.cnepa.govrsc.org In this context, the amine and carboxylate (after hydrolysis of the ester) functionalities can act as linkers to connect metal nodes, creating a porous, crystalline material with a chiral internal surface. Such chiral MOFs have potential applications in enantioselective separations and asymmetric catalysis.

Biochemical Interactions and Research Tool Applications of S Ethyl 3 Aminobutanoate Hydrochloride

Modulation of Neurotransmitter Receptor Activity in Research Models

The structural analogy of (S)-ethyl 3-aminobutanoate hydrochloride to GABA suggests its potential to interact with GABA receptors. While direct binding studies on this specific compound are not extensively documented in publicly available literature, its classification as a GABA analogue provides a framework for understanding its potential modulatory effects on neurotransmitter receptor activity. The primary hypothesis is that it may function as a prodrug, capable of crossing the blood-brain barrier more readily than GABA itself, and subsequently being hydrolyzed in the central nervous system to release GABA.

Exploration of GABAergic Signaling Pathways and Mechanisms

This compound is investigated for its potential to influence GABAergic signaling, which plays a crucial role in regulating neuronal excitability. The proposed mechanism of action centers on its conversion to GABA. Once in the brain, enzymatic hydrolysis of the ethyl ester would yield (S)-3-aminobutanoic acid, a GABA analogue, and ethanol. The resulting increase in local GABA concentration could lead to the activation of GABA receptors (GABAA and GABAB), resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This indirect action classifies it as a potential GABAergic agent. The efficiency of this process would depend on the rate of its transport across the blood-brain barrier and the kinetics of its hydrolysis by esterases within the brain parenchyma.

Interactions with Enzymes as Substrates, Inhibitors, or Modulators

This compound can interact with various enzymes, acting as a substrate for enzymatic reactions. These interactions are particularly relevant in the context of its synthesis, resolution, and metabolism.

Notably, Penicillin G acylase (PGA) exhibits stereoselectivity towards the enantiomers of ethyl 3-aminobutanoate. Research has demonstrated that PGA selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact. This enzymatic resolution is a key method for obtaining the enantiomerically pure forms of ethyl 3-aminobutanoate.

Furthermore, lipases are another class of enzymes that can interact with this compound. Lipases are widely used in the kinetic resolution of esters, and studies on related β-amino esters suggest that (S)-ethyl 3-aminobutanoate could serve as a substrate for various lipases, allowing for its enantioselective synthesis or hydrolysis.

| Enzyme | Interaction Type | Application |

| Penicillin G Acylase | Substrate | Selective hydrolysis of the (S)-enantiomer |

| Lipases | Substrate | Kinetic resolution and enantioselective synthesis |

Investigative Tool in Neuroscience and Pharmacological Research

The primary application of this compound in research is as a chiral building block in the synthesis of more complex molecules, particularly those with potential activity in the central nervous system. Its stereocenter is a valuable feature for the development of enantiomerically pure pharmaceuticals.

In neuroscience and pharmacological research, it serves as a precursor for the synthesis of various GABA analogues and other neurologically active compounds. By modifying its structure, researchers can develop novel molecules with tailored affinities for specific GABA receptor subtypes or with altered pharmacokinetic properties. This allows for the investigation of the structure-activity relationships of GABAergic compounds and the development of potential therapeutic agents for conditions such as epilepsy, anxiety, and other neurological disorders. For instance, its derivatives have been explored in the synthesis of novel anticonvulsant agents. nih.govsemanticscholar.orgmdpi.comorientjchem.org

Analytical Methodologies for Characterization and Stereochemical Purity Determination of S Ethyl 3 Aminobutanoate Hydrochloride

Chromatographic Techniques for Enantiomeric Excess and Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of (S)-Ethyl 3-aminobutanoate hydrochloride. These methods can separate the target compound from process-related impurities, starting materials, and, crucially, its unwanted (R)-enantiomer.

The determination of enantiomeric excess (% ee) requires a chiral environment. This is most commonly achieved by using a chiral stationary phase (CSP). For the separation of amino acid esters and other chiral amines, polysaccharide-based CSPs are particularly effective. These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For instance, columns like the Chiralpak® series, which utilize phenylcarbamate derivatives of polysaccharides, have demonstrated broad applicability for resolving racemates of chiral compounds. google.com

A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC or UPLC system. The separation is influenced by the choice of mobile phase, which in normal-phase chromatography often consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. The inclusion of a small amount of an amine additive, like diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds. The enantiomers are detected as they elute from the column, typically by a UV detector, and the area of each peak is integrated.

The enantiomeric excess is calculated using the areas of the peaks corresponding to the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

| Parameter | Illustrative Condition |

|---|---|

| Instrument | HPLC or UPLC System with UV Detector |

| Column (CSP) | Amylose or Cellulose Phenylcarbamate Derivative (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210-220 nm |

Spectroscopic Characterization Methods in Academic Research (NMR, LC-MS)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR spectra are used to confirm that the correct chemical structure has been synthesized.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the chiral center (a doublet), and the protons on the butanoate backbone.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For this compound, six unique carbon signals would be expected, corresponding to the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the butanoate chain.

| Assignment | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| -CH2-CH3 (Ester) | ¹H NMR | ~1.2 | Triplet (t) |

| -CH(NH2)-CH3 | ¹H NMR | ~1.3 | Doublet (d) |

| -C(=O)-CH2- | ¹H NMR | ~2.5 | Doublet (d) or Multiplet (m) |

| -CH(NH2)-CH3 | ¹H NMR | ~3.5 | Multiplet (m) |

| -O-CH2-CH3 | ¹H NMR | ~4.1 | Quartet (q) |

| -CH2-CH3 (Ester) | ¹³C NMR | ~14 | N/A |

| -CH(NH2)-CH3 | ¹³C NMR | ~20 | N/A |

| -C(=O)-CH2- | ¹³C NMR | ~42 | N/A |

| -CH(NH2)-CH3 | ¹³C NMR | ~45 | N/A |

| -O-CH2-CH3 | ¹³C NMR | ~61 | N/A |

| -C=O | ¹³C NMR | ~172 | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is used to confirm the molecular weight of the compound. The sample is first passed through an LC system, and the eluent is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental formula. For (S)-Ethyl 3-aminobutanoate (C₆H₁₃NO₂), the expected exact mass of the free base is approximately 131.0946 g/mol . The observed m/z for the protonated molecule [C₆H₁₄NO₂]⁺ would be approximately 132.1025.

Polarimetry and Optical Rotation for Stereochemical Assignment and Purity

Polarimetry is a critical technique for confirming the absolute configuration of a chiral molecule and can be used to assess its enantiomeric purity. Chiral molecules have the property of rotating the plane of polarized light. Each enantiomer of a chiral compound will rotate the light by an equal magnitude but in opposite directions.

The specific rotation ([α]) is a characteristic physical property of a chiral compound. It is measured using a polarimeter and is defined by the equation: [α]λT = α / (l x c) where:

T is the temperature (e.g., 20 °C or 25 °C)

λ is the wavelength of the light (typically the sodium D-line, 589 nm)

α is the observed rotation

l is the path length of the sample tube (in decimeters, dm)

c is the concentration of the sample (in g/mL)

For this compound, a measured specific rotation that is non-zero confirms its optical activity. The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are key identifiers for the (S)-enantiomer under specific conditions (solvent, concentration). This value serves as a quality control parameter to ensure that the correct enantiomer has been produced.

The optical purity of the sample can be estimated by comparing its measured specific rotation to the known specific rotation of the pure enantiomer: Optical Purity (%) = ( [α]observed / [α]max ) x 100

For a highly pure sample, the optical purity should be very close to the enantiomeric excess determined by chiral HPLC. This technique provides essential, complementary information to chromatographic methods for the complete stereochemical characterization of the compound.

Computational and Theoretical Investigations of S Ethyl 3 Aminobutanoate Hydrochloride

Molecular Modeling and Docking Studies for Substrate-Enzyme Interactions

Molecular modeling and docking studies are crucial for elucidating the interactions between substrates and enzymes at the atomic level. In the context of (S)-Ethyl 3-aminobutanoate synthesis, these studies primarily focus on ω-transaminases (ω-TAs), the class of enzymes responsible for the asymmetric amination of a keto-ester precursor, ethyl 3-oxobutanoate. These computational techniques allow researchers to visualize how the substrate binds within the enzyme's active site, identifying key amino acid residues that are critical for substrate recognition, orientation, and catalysis.

Docking simulations predict the preferred binding mode of ethyl 3-oxobutanoate within the active site of various (S)-selective ω-transaminases. These models reveal the importance of specific hydrogen bonds and hydrophobic interactions in securing the substrate in a conformation that favors the desired stereochemical outcome. For instance, studies have shown that the active site of ω-TAs is often composed of a large and a small pocket, which accommodate the different substituent groups of the substrate, thereby controlling stereoselectivity. rsc.org By understanding these interactions, researchers can predict whether a particular transaminase will be an effective catalyst for the synthesis of (S)-Ethyl 3-aminobutanoate.

Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing the conformational changes that occur during the binding process and catalysis. nih.govresearchgate.net MD simulations can highlight the flexibility of certain regions of the active site and how this flexibility can influence substrate accessibility and product release. nih.gov For example, simulations can uncover the role of remote mutations in altering the active site dynamics, which may not be apparent from static crystal structures. nih.gov These insights are invaluable for designing mutant enzymes with improved catalytic efficiency.

Quantum Chemical Calculations on Reaction Pathways and Stereoselectivity

Quantum chemical calculations, often employing density functional theory (DFT), are utilized to investigate the electronic details of the transamination reaction mechanism. rsc.org These calculations provide a detailed energy profile of the reaction pathway, identifying the structures of intermediates and transition states. rsc.org The synthesis of (S)-Ethyl 3-aminobutanoate via a transaminase proceeds through a two-half reaction mechanism involving the cofactor pyridoxal-5'-phosphate (PLP). nih.gov

The first half-reaction involves the transfer of the amino group from an amino donor (like isopropylamine (B41738) or L-alanine) to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP). The second half-reaction, which is the focus of stereoselectivity, involves the transfer of the amino group from PMP to the keto substrate, ethyl 3-oxobutanoate.

Quantum chemical studies have elucidated the key steps in this second half-reaction:

Formation of an external aldimine between the keto substrate and PMP.

Deprotonation at the α-carbon of the substrate, which is often the rate-determining step, leading to a planar quinonoid intermediate. rsc.org

Reprotonation of this intermediate to form a ketimine.

Hydrolysis of the ketimine to release the chiral amine product, (S)-Ethyl 3-aminobutanoate, and regenerate the PLP cofactor. rsc.org

These calculations are critical for understanding the origin of stereoselectivity. The energy difference between the transition states leading to the (S) and (R) enantiomers determines the enantiomeric excess of the product. By modeling these transition states, researchers can identify the specific steric and electronic interactions within the enzyme's active site that favor the formation of the (S)-enantiomer. For example, the precise positioning of active site residues can sterically hinder the formation of the transition state leading to the (R)-enantiomer.

Computational Enzyme Engineering and Rational Design for Enhanced Biocatalysis

The insights gained from molecular modeling and quantum chemical calculations provide a solid foundation for the computational engineering of ω-transaminases. The goal of enzyme engineering in this context is to improve the catalytic efficiency, substrate specificity, and stability of the biocatalyst for the production of (S)-Ethyl 3-aminobutanoate and other valuable chiral amines.

Rational design involves the targeted mutation of specific amino acid residues in the active site to enhance desired properties. Computational tools can predict the effects of these mutations before they are made in the laboratory. For example, if docking studies reveal that a bulky amino acid residue is sterically hindering the binding of the substrate, it can be computationally replaced with a smaller residue, and the effect on binding affinity can be recalculated.

One successful strategy involves identifying "hot spots" in the enzyme structure, which are residues that are particularly influential on catalytic activity and selectivity. For instance, mechanism-guided computational design has been used to reprogram the high-energy barrier steps in the transamination reaction. researchgate.net By identifying common features among the rate-limiting transition states through quantum mechanics, key residues can be targeted for mutation. researchgate.net The Rosetta design software is one such tool that has been used to simultaneously tailor multiple residues to stabilize these transition states, leading to significant improvements in catalytic activity. researchgate.net

The table below presents data from a computational redesign study of an ω-transaminase, showcasing the significant improvements in catalytic efficiency achieved through targeted mutations.

| Enzyme Variant | Mutations | Relative Catalytic Efficiency (kcat/Km) Improvement |

|---|---|---|

| Variant 1 | Q25F | 16.9-fold |

| Variant 2 | M60W | 35.2-fold |

| Variant 3 | W64F | 58.7-fold |

| Variant 4 | I266A | 22.1-fold |

| M9 | Q25F/M60W/W64F/I266A | 1660-fold |

These computational approaches have proven to be highly effective in accelerating the development of robust biocatalysts for the synthesis of chiral amines, including the precursor to (S)-Ethyl 3-aminobutanoate hydrochloride. By combining theoretical calculations with experimental validation, researchers can create highly efficient and selective enzymatic processes.

Green Chemistry and Sustainable Synthetic Approaches for S Ethyl 3 Aminobutanoate Hydrochloride Production

Environmental Impact Assessment of Synthetic Routes (E-factor, SHE Assessment)

A crucial step towards greener chemical production is the quantitative evaluation of the environmental impact of different synthetic pathways. Green chemistry metrics like the Environmental Factor (E-factor) and comprehensive Safety, Health, and Environment (SHE) assessments are vital tools for this purpose.

The E-factor , defined as the total mass of waste generated per unit mass of product, is a simple yet powerful metric for evaluating the environmental acceptability of a chemical process. A lower E-factor signifies a more efficient and less wasteful process. Traditional multi-step syntheses in the fine chemical and pharmaceutical industries are often characterized by high E-factors due to the extensive use of solvents, reagents, and complex purification procedures like column chromatography.

A detailed environmental assessment was conducted on a chemoenzymatic synthesis route for (S)-3-aminobutanoic acid, the direct precursor to (S)-Ethyl 3-aminobutanoate hydrochloride. rsc.orgresearchgate.net An initial laboratory-scale process, which involved multiple steps and chromatographic purification, was compared against an optimized, greener process. The assessment revealed a dramatic improvement in waste reduction, as quantified by the E-factor. rsc.orgresearchgate.net

Table 1: Comparison of E-factor for the Synthesis of (S)-3-aminobutanoic Acid

| Synthetic Process Feature | Original Lab-Scale Process | Optimized Greener Process |

|---|

| E-factor | 359 | 41 |

This data is for the synthesis of the precursor, (S)-3-aminobutanoic acid, as detailed in the cited research. rsc.orgresearchgate.net

This significant reduction in the E-factor from 359 to 41 underscores the profound impact that process optimization, particularly the elimination of chromatographic purification and the use of solvent-free steps, can have on waste generation. rsc.orgresearchgate.net

Beyond simple mass-based metrics, a thorough SHE assessment provides a more holistic evaluation. This assessment considers the entire lifecycle of the chemicals used, evaluating their toxicity, potential environmental fate (e.g., biodegradability, persistence), and associated safety and health risks (e.g., flammability, corrosivity, carcinogenicity). rsc.orgresearchgate.net For the synthesis of this compound, a comprehensive SHE assessment would analyze all inputs (starting materials, solvents, catalysts) and outputs (product, by-products, waste streams) to identify potential hazards and environmental burdens, guiding the selection of safer and more sustainable chemical options. rsc.orgresearchgate.netenhesa.com

Development of Solvent-Free Processes and Waste Reduction Strategies

Solvents are a major contributor to the waste generated in chemical synthesis, often accounting for the largest proportion of mass in a reaction. Therefore, developing solvent-free processes is a primary goal in green chemistry.

Another critical waste reduction strategy is the avoidance of cumbersome purification techniques. The optimized synthesis for (S)-3-aminobutanoic acid was specifically designed to eliminate the need for column chromatography, a technique notorious for its high consumption of organic solvents. rsc.orgresearchgate.net This was achieved by designing the reaction sequence in such a way that intermediates could be purified through simple crystallization or extraction, a much greener alternative. rsc.orgresearchgate.net

Table 2: Key Waste Reduction Strategies in the Greener Synthesis of (S)-3-aminobutanoic Acid

| Strategy | Implementation | Environmental Benefit |

|---|---|---|

| One-Pot Reaction | Combining aza-Michael addition and enzymatic resolution in a single reactor. rsc.orgresearchgate.net | Reduces the need for intermediate isolation, purification steps, and associated solvent use. |

| Solvent-Free Step | The key chemoenzymatic one-pot reaction is performed under neat conditions. rsc.orgresearchgate.net | Eliminates solvent waste for this significant portion of the synthesis. |

| Elimination of Chromatography | Process designed to allow for purification of intermediates by crystallization. rsc.orgresearchgate.net | Drastically reduces the consumption of large volumes of organic solvents typically used as eluents. |

Implementation of Eco-Friendly Catalytic Systems and Biocatalysts

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reactions. The use of biocatalysts and other eco-friendly catalytic systems is particularly promising for the synthesis of this compound.

Biocatalysts , such as enzymes, offer unparalleled selectivity and operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous or solvent-free systems. chemistryjournals.net For the synthesis of the chiral amine core of the target molecule, lipases have proven to be highly effective. The chemoenzymatic route developed for (S)-3-aminobutanoic acid utilizes the commercially available and robust Candida antarctica lipase (B570770) B (CAL-B). rsc.orgresearchgate.net This enzyme performs a highly enantioselective aminolysis, which is crucial for establishing the desired (S)-stereochemistry of the final product. rsc.orgresearchgate.net The use of immobilized enzymes further enhances the green credentials of the process, as the catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles, reducing both cost and waste. researchgate.netnih.govresearchgate.netmdpi.com

Beyond biocatalysis, the development of heterogeneous eco-friendly catalysts offers sustainable alternatives to traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. For the final esterification step to produce the ethyl ester, traditional methods often use corrosive mineral acids like sulfuric acid. A greener alternative is the use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+). nih.gov These catalysts are non-corrosive, can be easily filtered out of the reaction mixture, and are reusable, simplifying the process and minimizing acidic waste streams. nih.gov Similarly, materials like pillared clays (B1170129) are being explored as eco-friendly solid catalysts for esterification reactions. researchgate.net

Table 3: Examples of Eco-Friendly Catalytic Systems

| Catalytic System | Reaction Step | Advantages |

|---|---|---|

| Biocatalyst (e.g., Candida antarctica lipase B) | Enantioselective resolution of the β-amino ester precursor. rsc.orgresearchgate.net | High enantioselectivity, mild reaction conditions, potential for immobilization and reuse. |

| Heterogeneous Acid Catalyst (e.g., Dowex H+ resin) | Esterification of (S)-3-aminobutanoic acid to (S)-Ethyl 3-aminobutanoate. nih.gov | Non-corrosive, easily separable by filtration, reusable, reduces acidic waste. |

The integration of these advanced catalytic systems—combining the exquisite selectivity of biocatalysts for the chiral core with the robust and reusable nature of heterogeneous catalysts for subsequent transformations—provides a powerful and sustainable pathway for the production of this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-Ethyl 3-aminobutanoate hydrochloride?

The synthesis typically involves reductive amination and hydrogenolysis. For example:

- Step 1 : Reductive amination of a chiral amino ester intermediate (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) with benzaldehyde using sodium triacetoxyborohydride in dichloroethane. The reaction is monitored by TLC, and the product is purified via liquid-liquid extraction and column chromatography (silica gel, hexane/ethyl acetate) .

- Step 2 : Hydrogenolysis of the benzyl-protected intermediate using palladium on carbon (Pd/C) under H₂ atmosphere. The crude product is treated with HCl/dioxane to yield the hydrochloride salt, followed by concentration under reduced pressure .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is confirmed using 1H-NMR spectroscopy (e.g., DMSO-d₆ solvent) to analyze characteristic peaks for stereochemical integrity. For example, specific proton environments (e.g., δ 8.98 ppm for NH₃⁺ and δ 3.88 ppm for the chiral center) are compared against racemic mixtures or reference spectra .

Q. What purification techniques are effective for isolating this compound?

- Liquid-liquid extraction : Separation using dichloromethane and saturated NaHCO₃ to remove acidic/basic impurities .

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

- Recrystallization : Ethyl acetate or ethanol/water mixtures for final hydrochloride salt purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during hydrogenolysis?

Key variables include:

- Catalyst loading : 10–20 wt% Pd/C is typical; excess catalyst may promote side reactions.

- Reaction time : 6–24 hours at room temperature under H₂, monitored by TLC .

- Acid treatment : Post-reaction HCl addition (e.g., 4 M HCl/dioxane) ensures complete salt formation and minimizes freebase contamination .

Q. What strategies resolve discrepancies in NMR data for this compound?

Discrepancies may arise from residual solvents, incomplete salt formation, or stereochemical impurities. Solutions include:

- Drying : Use of anhydrous Na₂SO₄ or molecular sieves post-extraction to remove water .

- Deuterated solvent exchange : Ensure complete dissolution in DMSO-d₆ and compare spectra with synthetic intermediates to identify contaminants .

- Chiral HPLC : Validate enantiopurity using a chiral stationary phase (e.g., amylose-based columns) .

Q. How do steric and electronic factors influence the reductive amination step?

- Steric effects : Bulky substituents (e.g., 3,3-dimethyl groups) slow imine formation but enhance stereochemical control .

- Electronic effects : Electron-withdrawing groups on the aldehyde (e.g., benzaldehyde) increase imine stability, favoring higher yields. Sodium triacetoxyborohydride is preferred over NaBH₃CN due to milder conditions and compatibility with dichloroethane .

Q. What analytical techniques complement NMR for structural confirmation?

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₆H₁₄NO₂Cl).

- Polarimetry : Specific optical rotation measurements (e.g., [α]D²⁵) to verify enantiomeric excess .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (NH₃⁺ bending) confirm functional groups .

Methodological Considerations

Q. How should researchers design controlled experiments to assess reaction scalability?

- Small-scale optimization : Start with 1–5 mmol reactions to identify critical parameters (e.g., solvent volume, stoichiometry).

- Kinetic profiling : Use in-situ FT-IR or HPLC to monitor reaction progress and byproduct formation.

- Reproducibility : Replicate reactions under identical conditions (temperature, stirring rate) to validate scalability .

Q. What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods due to volatile solvents (dichloroethane, ethyl acetate).

- PPE : Gloves and goggles to prevent skin/eye contact with HCl or Pd/C.

- Waste disposal : Neutralize acidic waste before disposal and recover Pd/C catalysts for recycling .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.